molecular formula C17H17ClO B3023798 3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone CAS No. 898787-01-4

3-(3-Chlorophenyl)-2',3'-dimethylpropiophenone

Cat. No.: B3023798
CAS No.: 898787-01-4
M. Wt: 272.8 g/mol
InChI Key: YBXFQHLQMOPZKD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone is an organic compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group attached to a propiophenone backbone, with additional methyl groups at the 2’ and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone typically involves the chlorination of propiophenone derivatives. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. These reactions typically involve reagents such as chlorine, nitric acid, or sulfuric acid under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with various molecular targets, including monoamine transporters such as the dopamine transporter. This interaction can lead to the modulation of neurotransmitter levels in the brain, resulting in stimulant effects. The compound’s structure allows it to bind to these transporters and inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone:

    4-Chloromethcathinone: Another related compound with a chlorine atom at the para position of the phenyl ring.

    3-Methylmethcathinone: A derivative with a methyl group at the meta position of the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-2’,3’-dimethylpropiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorophenyl and dimethyl groups provides distinct properties that differentiate it from other substituted cathinones.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXFQHLQMOPZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644430
Record name 3-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-01-4
Record name 3-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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